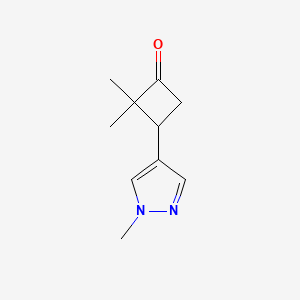
1-Ethyl-4-(piperidin-3-ylmethyl)piperidine hydrochloride
Overview
Description
“1-Ethyl-4-(piperidin-3-ylmethyl)piperidine hydrochloride” is a chemical compound with the molecular formula C13H27ClN2 and a molecular weight of 246.82 . It is used in research .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-4-(piperidin-3-ylmethyl)piperidine hydrochloride” consists of 13 carbon atoms, 27 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom .Chemical Reactions Analysis
While specific chemical reactions involving “1-Ethyl-4-(piperidin-3-ylmethyl)piperidine hydrochloride” are not available, piperidine derivatives are known to undergo various types of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
“1-Ethyl-4-(piperidin-3-ylmethyl)piperidine hydrochloride” is a solid . The boiling point and other physical properties are not specified .Scientific Research Applications
Piperidine Derivatives in Research
Piperidine derivatives are widely studied for their pharmacological properties and applications in various fields of scientific research. While the specific compound "1-Ethyl-4-(piperidin-3-ylmethyl)piperidine hydrochloride" was not directly mentioned, similar compounds have been utilized in studies focusing on cancer therapy, metabolic fate, and the enhancement of certain drug activities.
Cancer Research : Piperidine derivatives, such as Irinotecan (a semisynthetic analogue of camptothecin with a piperidino moiety), have shown significant antitumor activity. Studies have explored their mechanism of action, especially in inhibiting topoisomerase I, a key enzyme involved in DNA replication and cell division, offering a pathway to develop anticancer therapies (Rowinsky, Grochow, Ettinger, Sartorius, Lubejko, Chen, Rock, Donehower, 1994).
Metabolic Studies : Research on the metabolic fate of compounds like Irinotecan has helped understand the enzymatic processes affecting drug efficacy and toxicity. These studies are crucial for designing drugs with better therapeutic profiles by minimizing adverse effects through understanding their metabolism and elimination pathways (Gupta, Lestingi, Mick, Ramírez, Vokes, Ratain, 1994).
Enhancement of Drug Absorption : Certain piperidine derivatives have been identified as bioavailability enhancers, aiding in the absorption of other pharmaceutical agents. This property is particularly useful in improving the efficacy of nutritional supplements and drugs by increasing their solubility and absorption rate in the gastrointestinal tract, potentially enhancing the therapeutic effects of various compounds (Fernández-Lázaro, Mielgo-Ayuso, Córdova Martínez, Seco-Calvo, 2020).
Future Directions
properties
IUPAC Name |
1-ethyl-4-(piperidin-3-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.ClH/c1-2-15-8-5-12(6-9-15)10-13-4-3-7-14-11-13;/h12-14H,2-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWCETYBAUHALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(piperidin-3-ylmethyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)




![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)
![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)




![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)
![Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B1450450.png)
![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)